

2-(3-Chlorophenoxy)-5-fluoroaniline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)-5-fluoroaniline

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Technical Guide: 2-(3-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and a proposed synthetic pathway for **2-(3-Chlorophenoxy)-5-fluoroaniline**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on general synthetic methodologies for structurally related diaryl ethers and discusses the potential biological relevance of its constituent chemical motifs.

Core Molecular Information

2-(3-Chlorophenoxy)-5-fluoroaniline is an aromatic compound containing a chlorophenoxy group linked to a fluoroaniline moiety. The precise arrangement of these functional groups dictates its chemical properties and potential biological activity.

Molecular Structure and Weight

The molecular formula for **2-(3-Chlorophenoxy)-5-fluoroaniline** is determined to be $C_{12}H_9ClFNO$. Based on this, the molecular weight and elemental composition have been calculated.

Property	Value
Molecular Formula	C ₁₂ H ₉ ClFNO
Molecular Weight	237.66 g/mol
Elemental Composition	
Carbon (C)	60.65%
Hydrogen (H)	3.82%
Chlorine (Cl)	14.92%
Fluorine (F)	7.99%
Nitrogen (N)	5.89%
Oxygen (O)	6.73%

Synthesis Methodology

While a specific, validated experimental protocol for the synthesis of **2-(3-Chlorophenoxy)-5-fluoroaniline** is not readily available in published literature, a plausible and efficient synthetic route can be proposed based on well-established methods for diaryl ether synthesis. The Ullmann condensation (also known as Ullmann ether synthesis) is a classic and reliable method for forming a C-O bond between two aryl groups.^{[1][2]}

Proposed Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed synthesis of **2-(3-Chlorophenoxy)-5-fluoroaniline** from 2-bromo-4-fluoroaniline and 3-chlorophenol.

Materials:

- 2-bromo-4-fluoroaniline
- 3-chlorophenol
- Copper(I) iodide (CuI)

- A suitable ligand (e.g., N,N-dimethylglycine)
- A base (e.g., potassium carbonate, K_2CO_3)
- A high-boiling point solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

- **Reaction Setup:** In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.1 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a sufficient volume of dry DMF or DMSO to the reaction vessel to ensure proper mixing.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen.
- **Heating:** Heat the reaction mixture to a temperature between 120-160°C. The optimal temperature may need to be determined empirically.
- **Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **2-(3-Chlorophenoxy)-5-fluoroaniline**.

Modern variations of this reaction, such as the Buchwald-Hartwig amination, could also be adapted for this synthesis, potentially offering milder reaction conditions.^[3]

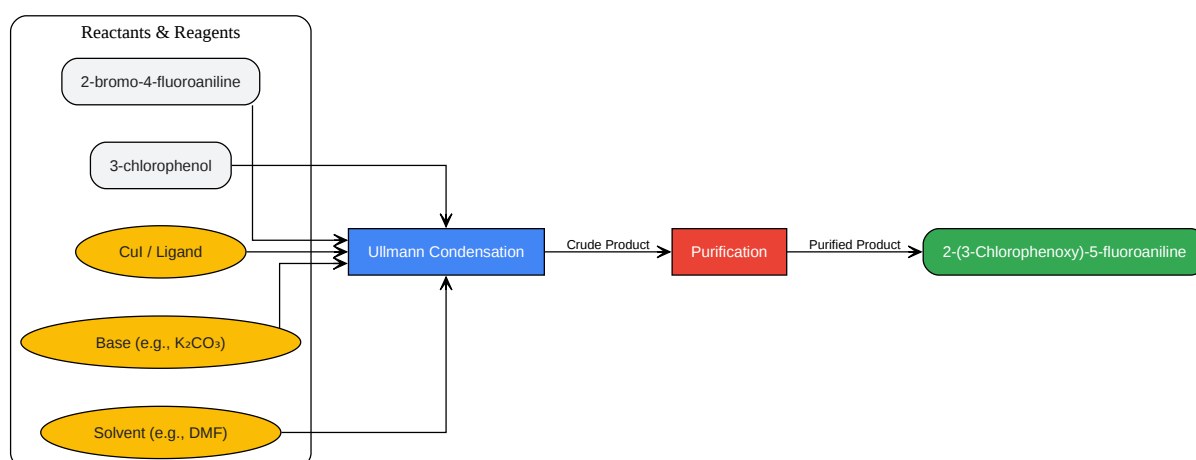
Potential Biological Significance

While the specific biological activity of **2-(3-Chlorophenoxy)-5-fluoroaniline** has not been documented, its structural components are present in molecules with known biological effects.

Aniline derivatives are known to possess a wide range of biological activities.[4] Similarly, chlorophenoxy moieties are found in various herbicides and other biologically active compounds. The combination of these functional groups in a single molecule makes it a candidate for investigation in various areas of drug discovery and agrochemical research. For instance, related compounds like 3-Chloro-5-fluoroaniline are utilized in the synthesis of active pharmaceutical ingredients for antiviral and anti-inflammatory treatments.[5]

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for **2-(3-Chlorophenoxy)-5-fluoroaniline** via the Ullmann condensation.



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Caption: Proposed synthesis of **2-(3-Chlorophenoxy)-5-fluoroaniline**.

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